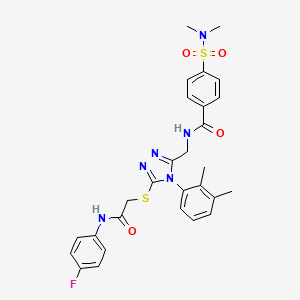
N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H29FN6O4S2 and its molecular weight is 596.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-(2,3-dimethylphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that exhibits significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The structural components include:
- Triazole moiety : Associated with antifungal and anticancer properties.
- Dimethylsulfamoyl group : Contributes to the compound's solubility and interaction with biological targets.
- Fluorophenyl and dimethylphenyl substituents : These groups enhance the lipophilicity and potentially the bioactivity of the compound.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Triazole derivatives have been shown to possess antifungal activity against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to higher values depending on the specific derivative tested .
Analgesic Effects
The compound has been reported to possess analgesic effects that are comparable to or exceed those of established analgesics like metamizole sodium. In comparative studies:
- The analgesic activity of similar compounds was evaluated in animal models, demonstrating significant pain relief at doses lower than traditional analgesics, indicating a promising profile for pain management .
Anticancer Potential
The triazole structure is often linked to anticancer activity. Preliminary findings suggest:
- Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, studies indicate that modifications in the phenyl substituents can significantly enhance cytotoxicity against breast cancer cell lines .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The triazole ring may inhibit enzymes involved in fungal cell wall synthesis.
- Interaction with Cellular Targets : The compound could interact with proteins involved in cancer cell proliferation and survival pathways.
- Modulation of Pain Pathways : Its analgesic properties may arise from modulation of neurotransmitter systems involved in pain perception.
Case Studies and Research Findings
A number of studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Testing : Research has shown that modifications in substituents can lead to enhanced biological activity. For instance, a study indicated that introducing electron-withdrawing groups on the phenyl rings significantly increased anticancer efficacy .
- Comparative Analyses : Investigations comparing the efficacy of various derivatives highlighted that specific structural features correlate with improved bioactivity .
属性
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN6O4S2/c1-18-6-5-7-24(19(18)2)35-25(16-30-27(37)20-8-14-23(15-9-20)41(38,39)34(3)4)32-33-28(35)40-17-26(36)31-22-12-10-21(29)11-13-22/h5-15H,16-17H2,1-4H3,(H,30,37)(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHGPPRPQRHKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














